An In-depth Technical Guide to the Chemical Properties of Dilithium Azelate
An In-depth Technical Guide to the Chemical Properties of Dilithium Azelate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilithium (B8592608) azelate, the dilithium salt of nonanedioic acid (azelaic acid), is a chemical compound with established applications in industrial chemistry, primarily as a co-thickener in the production of high-performance lithium complex greases.[1][2] Its bifunctional nature, arising from the two carboxylate groups, allows it to form stable complexes that enhance the thermal and mechanical properties of lubricating greases.[1] While its primary use is in materials science, the parent molecule, azelaic acid, possesses known biological activities, suggesting potential, albeit largely unexplored, avenues for dilithium azelate in other fields, including drug development.[3]
This technical guide provides a comprehensive overview of the known chemical properties of dilithium azelate, with a focus on quantitative data, experimental protocols for its synthesis, and a discussion of its spectral and thermal characteristics.
Chemical and Physical Properties
Dilithium azelate is typically described as a white or off-white solid.[1] There is some variability in the reported physical properties, which is common for chemical data from different commercial suppliers. A summary of the available quantitative data is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₄Li₂O₄ | [1][4][5][6] |
| Molecular Weight | 200.09 g/mol | [1][5] |
| CAS Number | 38900-29-7 | [1][4][5][6] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 160.5 °C | [1] |
| Boiling Point | 370.5 °C at 760 mmHg | [1] |
| Density | 1.131 g/cm³ | [1] |
| Flash Point | 192.1 °C | [1] |
| Solubility | Information not readily available. The parent azelaic acid is slightly soluble in water. | |
| LogP | -0.78310 | [1] |
Synthesis of Dilithium Azelate
The primary documented synthesis of dilithium azelate is an in-situ reaction during the production of lithium complex greases. This process involves the neutralization of azelaic acid with a lithium base, typically lithium hydroxide (B78521), in a base oil medium.
Experimental Protocol: In-Situ Synthesis in a Grease Matrix
The following is a generalized experimental protocol derived from patent literature for the laboratory-scale synthesis of a lithium complex grease containing dilithium azelate.
Materials:
-
Azelaic acid
-
12-hydroxystearic acid (optional, for complex grease formation)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Base oil (e.g., mineral oil)
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Reaction kettle equipped with a stirrer and heating mantle
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Thermometer
Procedure:
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Charging the Reactor: Charge the reaction kettle with the desired amount of base oil.
-
Dissolution of Acids: Add azelaic acid and, if applicable, 12-hydroxystearic acid to the base oil. Heat the mixture to 80-90 °C with continuous stirring until the acids are completely dissolved.
-
Saponification: Prepare an aqueous solution of lithium hydroxide monohydrate. Slowly add the lithium hydroxide solution to the hot oil-acid mixture. The reaction is exothermic.
-
Dehydration: Increase the temperature of the mixture to 140-160 °C to drive off the water from the reaction and the lithium hydroxide solution. This step is crucial for the formation of the grease structure.
-
Heating to Top Temperature: After dehydration, the temperature is further raised to 200-220 °C to ensure complete reaction and the formation of a homogeneous soap melt.
-
Cooling and Milling: The mixture is then cooled in a controlled manner. During cooling, the lithium soaps, including dilithium azelate, crystallize to form the grease's fibrous thickener structure. The final product is often milled to achieve the desired consistency.
Logical Relationship of Synthesis Steps
Caption: Generalized workflow for the in-situ synthesis of dilithium azelate.
Spectral Properties
Infrared (IR) Spectroscopy
The formation of a carboxylate salt from a carboxylic acid results in a characteristic shift in the carbonyl stretching frequency. For dilithium azelate, the key IR absorptions are expected to be:
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Asymmetric COO⁻ Stretch: A strong band is anticipated in the region of 1550-1610 cm⁻¹. This is a shift from the C=O stretch of the parent azelaic acid, which occurs at a higher frequency (typically around 1700 cm⁻¹).
-
Symmetric COO⁻ Stretch: A weaker band is expected between 1400-1450 cm⁻¹.
The presence of these two distinct peaks, and the disappearance of the broad O-H stretch from the carboxylic acid, would confirm the formation of the dilithium salt.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H and ¹³C NMR data for dilithium azelate were not found in the reviewed literature. However, the spectra would be expected to reflect the symmetrical nature of the azelate dianion.
-
¹H NMR: The proton signals would be expected to be similar to those of azelaic acid, with slight upfield or downfield shifts due to the change in the electronic environment at the carboxylate ends. The acidic proton signal of the carboxylic acid would be absent.
-
¹³C NMR: The most significant change would be observed for the carbonyl carbon. In the parent acid, this signal is typically around 175-180 ppm. In the salt, this signal is expected to shift, and due to the symmetry of the dianion, a single signal would be expected for both carboxylate carbons. The aliphatic carbon signals would likely experience minor shifts.
Thermal Properties
While specific TGA/DTA data for dilithium azelate is not available, the thermal stability of lithium dicarboxylates is a subject of interest, particularly in the context of materials for lithium-ion batteries.[9] Generally, the thermal decomposition of such salts involves the loss of carbon dioxide and the formation of lithium carbonate, which itself decomposes at higher temperatures.[10][11]
A generalized experimental protocol for the thermal analysis of a solid sample like dilithium azelate is as follows:
Experimental Protocol: Thermogravimetric Analysis (TGA)
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Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
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Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of finely powdered dilithium azelate into a tared TGA crucible (e.g., alumina (B75360) or platinum).
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate.
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Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: Record the sample mass as a function of temperature. The resulting plot of mass vs. temperature is the TGA curve. The derivative of this curve can also be plotted to identify the temperatures of maximum mass loss rate.
Logical Relationship for Thermal Analysis
Caption: Logical flow of thermal analysis for dilithium azelate.
Applications and Potential Research Directions
The primary established application of dilithium azelate is as a complexing agent in lithium greases, where it contributes to a higher dropping point and improved thermal stability.[1] It is also mentioned as being used in organic synthesis as a catalyst or reagent.[1]
Given the dermatological applications of its parent compound, azelaic acid (used in the treatment of acne and rosacea), there is a potential for exploring the biological activity of dilithium azelate.[3] However, there is currently no readily available literature on its use in drug development or its interaction with biological signaling pathways. Future research could investigate its solubility in pharmaceutically acceptable solvents, its skin permeability, and its potential as a more soluble alternative to azelaic acid in topical formulations.
Conclusion
Dilithium azelate is a compound with well-defined, albeit niche, industrial applications. Its chemical and physical properties are cataloged, though with some inconsistencies in reported values. The synthesis is understood primarily within the context of in-situ industrial processes. A significant gap in the scientific literature exists regarding detailed spectroscopic and thermal analysis data for the pure compound. Further research is warranted to fully characterize this molecule, which may open up new avenues for its application beyond its current use in lubricants.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Azelaic Acid | C9H16O4 | CID 2266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Azelaic acid, dilithium salt | C9H14Li2O4 | CID 162336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. pschemicals.com [pschemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
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